molecular formula C12H20N2O2 B8302735 4-Isocyanomethyl-1-Boc-piperidine

4-Isocyanomethyl-1-Boc-piperidine

Cat. No. B8302735
M. Wt: 224.30 g/mol
InChI Key: MNCGGBCTAQBVPW-UHFFFAOYSA-N
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Patent
US07053078B2

Procedure details

To a solution of 4-aminomethyl-1-Boc-piperidine (77.1 g, 360 mmol, 1 equiv) in 108 mL of methylene chloride at room temperature (rt) was added benzyltriethylammonium chloride (1.64 g, 72 mmol, 0.2 equiv) followed by 108 mL of a 50% sodium hydroxide solution. The reaction spontaneously achieved a mild reflux for 1.5 h and was allowed to stir for an additional 12 h at rt. The reaction was diluted with H2O and the product was extracted into methylene chloride. The organic layer was dried over anhydrous potassium carbonate, filtered, and concentrated. The crude residue was passed through a pad of silica gel with a 2:1 EtOAc:hexane solution. Evaporation of the eluent provided 28.0 g (35%) the title compound.
Quantity
77.1 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1.[OH-].[Na+].[CH2:18](Cl)Cl>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[N+:1]([CH2:2][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)#[C-:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
77.1 g
Type
reactant
Smiles
NCC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
108 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
1.64 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for an additional 12 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
a mild reflux for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Evaporation of the eluent

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](#[C-])CC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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